molecular formula C18H21N3O5 B12372763 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12372763
M. Wt: 359.4 g/mol
InChI Key: VUFHVYGLBAXUHI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MBL-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .

Industrial Production Methods: Industrial production of MBL-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .

Scientific Research Applications

MBL-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of metallo-β-lactamase inhibition. In biology and medicine, it is employed in research focused on developing new treatments for antibiotic-resistant bacterial infections. Industrially, MBL-IN-3 can be used in the development of diagnostic tools and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MBL-IN-3 include other metallo-β-lactamase inhibitors such as indole-2-carboxylates and catechol-containing inhibitors .

Uniqueness: What sets MBL-IN-3 apart from other inhibitors is its specific binding mode and high efficacy in lowering the MICs of antibiotics against NDM-1 expressing bacterial strains . This makes it a promising candidate for further development and clinical application.

MBL-IN-3’s unique properties and potential applications make it a valuable compound in the fight against antibiotic resistance. Its continued study and development could lead to significant advancements in medical treatments and industrial applications.

Properties

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2

InChI Key

VUFHVYGLBAXUHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O

Origin of Product

United States

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